3-(tert-butyldimethylsilyloxy)propan-1-amine 3-(tert-butyldimethylsilyloxy)propan-1-amine
Brand Name: Vulcanchem
CAS No.: 115306-75-7
VCID: VC2356980
InChI: InChI=1S/C9H23NOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8,10H2,1-5H3
SMILES: CC(C)(C)[Si](C)(C)OCCCN
Molecular Formula: C9H23NOSi
Molecular Weight: 189.37 g/mol

3-(tert-butyldimethylsilyloxy)propan-1-amine

CAS No.: 115306-75-7

Cat. No.: VC2356980

Molecular Formula: C9H23NOSi

Molecular Weight: 189.37 g/mol

* For research use only. Not for human or veterinary use.

3-(tert-butyldimethylsilyloxy)propan-1-amine - 115306-75-7

Specification

CAS No. 115306-75-7
Molecular Formula C9H23NOSi
Molecular Weight 189.37 g/mol
IUPAC Name 3-[tert-butyl(dimethyl)silyl]oxypropan-1-amine
Standard InChI InChI=1S/C9H23NOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8,10H2,1-5H3
Standard InChI Key LNSJAAYIGOFKTA-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OCCCN
Canonical SMILES CC(C)(C)[Si](C)(C)OCCCN

Introduction

Chemical Identity and Structure

3-(tert-butyldimethylsilyloxy)propan-1-amine is identified by the CAS number 115306-75-7, with a molecular formula of C9H23NOSi and a molecular weight of 189.37 g/mol. This compound features a three-carbon chain with an amine group at one end and a silyl ether group at the other. The systematic IUPAC name for this compound is 3-[tert-butyl(dimethyl)silyl]oxypropan-1-amine.

The compound is also known by several synonyms, including:

  • 3-((tert-butyldimethylsilyl)oxy)propylamine

  • 3-(tert-butyldimethylsilanyloxy)propylamine

  • 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propanamine

The chemical structure can be identified using standard chemical identifiers:

Identifier TypeValue
InChIInChI=1S/C9H23NOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8,10H2,1-5H3
InChI KeyLNSJAAYIGOFKTA-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)Si(C)OCCCN

Table 1: Chemical Identifiers for 3-(tert-butyldimethylsilyloxy)propan-1-amine

Physical and Chemical Properties

Physical Properties

3-(tert-butyldimethylsilyloxy)propan-1-amine exhibits distinct physical characteristics that influence its handling and application in laboratory settings. According to multiple sources, this compound typically presents as a colorless to almost colorless clear liquid, though it may be found in solid form in some commercial preparations .

The key physical properties of this compound are summarized in the table below:

PropertyValueSource
Physical StateColorless to almost colorless clear liquid
Boiling Point70°C (at 3.5 mmHg)
Flash Point83°C
Specific Gravity0.86
Molecular Weight189.37 g/mol
Purity (Commercial)>98%

Table 2: Physical Properties of 3-(tert-butyldimethylsilyloxy)propan-1-amine

Chemical Properties

The chemical behavior of 3-(tert-butyldimethylsilyloxy)propan-1-amine is largely determined by its functional groups - the primary amine and the silyl ether. The tert-butyldimethylsilyl (TBDMS) group serves as a protecting group for the hydroxyl functionality, which can be selectively removed under specific conditions.

Key chemical properties include:

  • The primary amine group (-NH2) acts as a nucleophile in various chemical reactions

  • The silyl ether linkage (Si-O) provides protection for the hydroxyl group while being stable to many reaction conditions

  • The compound is moisture-sensitive due to potential hydrolysis of the silyl ether group

Applications and Uses

Organic Synthesis

3-(tert-butyldimethylsilyloxy)propan-1-amine serves as an important building block in organic synthesis with several key applications:

  • It functions as a key component in the ring-opening cyclization of spirocyclopropane

  • The compound is utilized in the formation of carbon-carbon bonds in complex molecule synthesis

  • It serves as a bifunctional linker in various chemical transformations due to its orthogonal reactive groups

Research Applications

The compound finds significant use in research settings:

  • As a reagent in the development of pharmaceutical intermediates

  • In the synthesis of biologically active molecules

  • For the preparation of advanced materials and specialty chemicals

Researchers have reported that 3-(tert-butyldimethylsilyloxy)propan-1-amine provides reliable and consistent results in experimental procedures, particularly in precision chemical synthesis applications .

Safety AspectDetails
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)
Precautionary StatementsP261 (Avoid breathing dust/fume/gas/mist/vapors/spray)
P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Table 3: Safety Information for 3-(tert-butyldimethylsilyloxy)propan-1-amine

Personal protective equipment including gloves, eye protection, and adequate ventilation should be employed when handling this compound.

Comparison with Similar Compounds

3-(tert-butyldimethylsilyloxy)propan-1-amine belongs to a family of silyl-protected aminoalcohols that serve similar functions in organic synthesis. While the search results didn't provide explicit comparisons, we can infer several related compounds that differ in their protecting groups:

CompoundProtecting GroupComparison to TBDMS derivative
3-(trimethylsilyloxy)propan-1-amineTrimethylsilyl (TMS)Less stable to acidic and basic conditions; more easily removed
3-(triisopropylsilyloxy)propan-1-amineTriisopropylsilyl (TIPS)More stable to acidic conditions; more sterically hindered
3-(tert-butyldiphenylsilyloxy)propan-1-aminetert-Butyldiphenylsilyl (TBDPS)More stable to acidic and basic conditions; more difficult to remove

Table 4: Comparison of 3-(tert-butyldimethylsilyloxy)propan-1-amine with Related Compounds

The TBDMS protecting group provides a balance of stability and removability that makes 3-(tert-butyldimethylsilyloxy)propan-1-amine particularly useful in multi-step synthesis where selective deprotection is required.

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